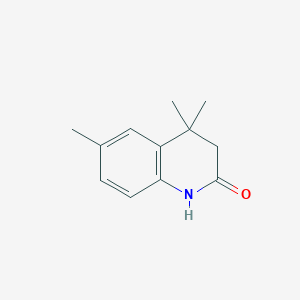![molecular formula C13H16N2O5 B1356985 methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-36-0](/img/structure/B1356985.png)
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is a chemical compound that has been extensively studied due to its diverse functionalities. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is C13H16N2O5, and its molecular weight is 280.28 g/mol. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antibacterial Activity
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and its derivatives have been synthesized and evaluated for their antibacterial activity. A study by El-Haggar et al. (2015) found that certain synthesized compounds showed promising antibacterial activity against various bacterial strains.
Chemical Synthesis and Structural Analysis
Research on methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate includes the synthesis and structural analysis of similar compounds. Huang et al. (2021) and Huang et al. (2021) describe the synthesis of boric acid ester intermediates with benzene rings and provide a detailed structural analysis using techniques like FTIR, NMR spectroscopy, and X-ray diffraction.
Pyrrolidines Synthesis and Biological Effects
The synthesis and study of pyrrolidines, which are crucial components of this compound, are significant for their biological effects. Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines and their potential applications in medicine and industry.
Applications in Organic Synthesis
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and related compounds have been used in various organic syntheses. Portilla et al. (2007) studied the molecular structure and hydrogen bonding patterns of similar compounds, indicating their utility in the synthesis of complex organic molecules.
Ring-Opening Reaction in Polymer Chemistry
The compound and its derivatives have applications in polymer chemistry. Oike et al. (1998) examined the ring-opening reactions of pyrrolidinium salt end groups in polymers, demonstrating the compound's relevance in this field.
Propriétés
IUPAC Name |
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)9-4-5-12(11(7-9)15(17)18)20-8-10-3-2-6-14-10/h4-5,7,10,14H,2-3,6,8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHHGCJUYLNA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582311 |
Source


|
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
CAS RN |
922529-36-0 |
Source


|
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














